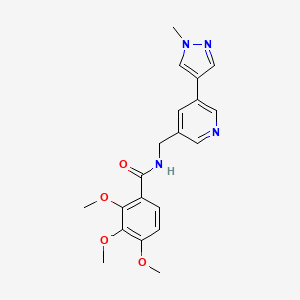
2,3,4-trimethoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4-trimethoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C20H22N4O4 and its molecular weight is 382.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Experimental and Theoretical Studies on Functionalization Reactions
Research on pyrazole derivatives, such as the work by Yıldırım, Kandemirli, and Demir (2005), explores the functionalization reactions of pyrazole compounds. This study could provide insights into the chemical reactivity and potential modifications of compounds related to the specified benzamide derivative, which might be useful in developing new materials or pharmaceuticals (İ. Yıldırım, F. Kandemirli, E. Demir, 2005).
Synthesis and Application in Organic Electronics
Srivastava et al. (2017) discuss the synthesis of pyridyl substituted benzamides with aggregation-enhanced emission (AEE) properties, indicating potential applications in organic electronics and as fluorescent probes. These compounds' ability to form nano-aggregates with enhanced emission suggests that similar compounds could be explored for use in sensing applications or as components in organic light-emitting diodes (OLEDs) (A. Srivastava, A. Singh, N. Kumari, et al., 2017).
Antiviral and Antimicrobial Activity
Hebishy et al. (2020) describe the synthesis of benzamide-based 5-aminopyrazoles and their evaluation against the avian influenza virus, showcasing the potential of benzamide derivatives in developing new antiviral agents. This research underlines the importance of exploring such compounds for their biological activity, which could lead to novel treatments for viral infections (A. Hebishy, Hagar T. Salama, G. Elgemeie, 2020).
Anticancer Activity
Rahmouni et al. (2016) report on the synthesis and evaluation of novel pyrazolopyrimidine derivatives as anticancer and anti-5-lipoxygenase agents, indicating that similar structures could be potent anticancer compounds. These findings suggest that the research into benzamide derivatives could extend into oncology, exploring their efficacy in cancer treatment (A. Rahmouni, Sawssen Souiei, Mohamed Amine Belkacem, et al., 2016).
作用機序
Target of Action
Similar compounds have been known to target enzymes like taq polymerase and telomerase .
Mode of Action
It’s known that similar compounds can inhibit certain enzymes, triggering biochemical changes .
Biochemical Pathways
The compound may affect several biochemical pathways. For instance, it has been reported to down-regulate ERK2 (Extracellular Signal Regulated Kinase 2) protein and inhibit ERKs phosphorylation . This suggests that it might be involved in the MAPK/ERK pathway, which plays a crucial role in cell proliferation, differentiation, and development.
Result of Action
The compound has been reported to inhibit Taq polymerase and telomerase, triggering caspase activation by a possible oxidative mechanism . This suggests that the compound might induce apoptosis, or programmed cell death, which could have potential implications in cancer treatment.
特性
IUPAC Name |
2,3,4-trimethoxy-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-24-12-15(11-23-24)14-7-13(8-21-10-14)9-22-20(25)16-5-6-17(26-2)19(28-4)18(16)27-3/h5-8,10-12H,9H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZQLYQIAANJIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=C(C(=C(C=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-phenyl-N-{pyrazolo[1,5-a]pyrimidin-6-yl}methanesulfonamide](/img/structure/B2861722.png)
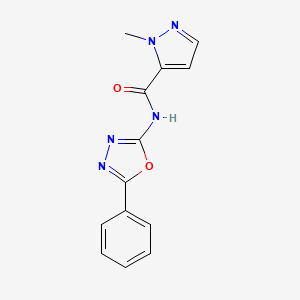

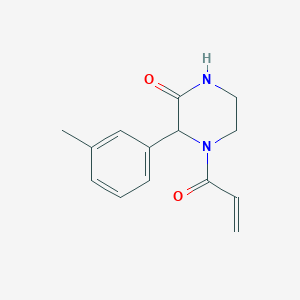

![N-(4-chlorophenethyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2861730.png)
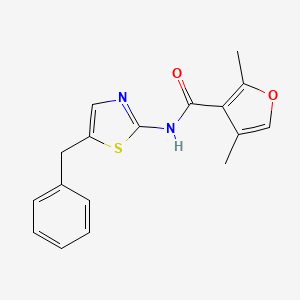
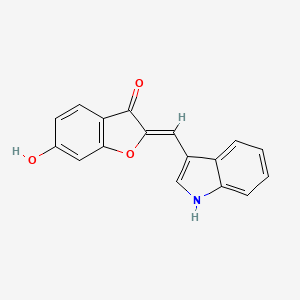
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-tosylacetamide](/img/structure/B2861733.png)
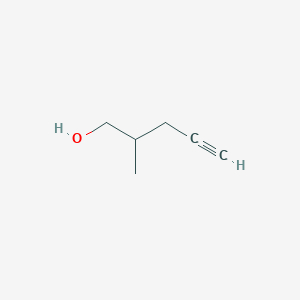

![N'-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2861736.png)
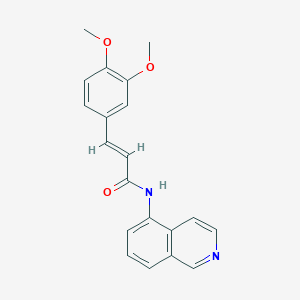
![2-[[(4-Fluorophenyl)methyl-[(4-phenylmethoxyphenyl)methyl]amino]methyl]-1H-imidazole-5-carboxylic acid](/img/structure/B2861740.png)
